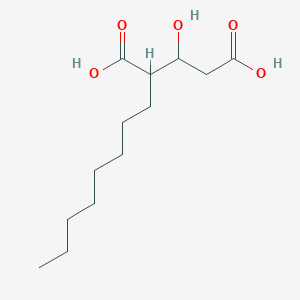

3-Hydroxy-2-octylpentanedioic acid

描述

Contextualization within Natural Product Chemistry

3-Hydroxy-2-octylpentanedioic acid is recognized as a natural product. nih.govresearchgate.net Its discovery has been noted in the buff-tailed bumblebee, Bombus terrestris, where it has been detected in various parts of the insect's body, including the hindgut, hemolymph, and brain. sigmaaldrich.com The COCONUT (COlleCtion of Open Natural ProdUcTs) database classifies it as a fatty acid-related compound, specifically a dicarboxylic acid. nih.gov

The identification of this compound in an insect species points to its potential role in the organism's biology, although specific research into its function is not yet widely published. The study of natural products from insects is a growing field, offering insights into chemical ecology, defense mechanisms, and symbiotic relationships.

Overview of Dicarboxylic Acid Research Relevance

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups. In general, these acids are important in various industrial applications and are found in nature. nih.gov In the context of insects, carboxylic acids are known to play crucial roles in chemical communication and sensory perception. researchgate.net They can act as attractants or repellents, influencing behaviors such as foraging and oviposition. researchgate.net The detection of these molecules is often mediated by specialized ionotropic receptors in the insect's sensory organs. researchgate.net While the specific role of this compound in Bombus terrestris has not been elucidated, its classification as a dicarboxylic acid places it within a class of molecules with established significance in insect biology.

Structural Features and Stereochemical Considerations in Research

The structure of this compound consists of a five-carbon pentanedioic acid backbone, substituted with a hydroxyl (-OH) group at the third carbon and an octyl (C8H17) group at the second carbon. This structure gives rise to stereoisomerism, meaning different spatial arrangements of the atoms are possible.

The specific stereoisomer identified in natural product databases is (2S,3R)-3-hydroxy-2-octylpentanedioic acid. researchgate.net This designation indicates the specific three-dimensional arrangement at the two chiral centers (carbons 2 and 3). The stereochemistry of a molecule is often critical to its biological activity, as enzymes and receptors in biological systems are typically highly specific to the shape of the molecules they interact with. While specific research into the stereoselective synthesis or biological importance of the stereoisomers of this particular compound is not extensively documented, the synthesis of chiral hydroxy acids is a well-established area of organic chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| (2S,3R)-3-hydroxy-2-octylpentanedioic acid |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H24O5 | nih.govresearchgate.net |

| Molecular Weight | 260.33 g/mol | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| Stereochemistry | (2S,3R) | researchgate.net |

| Natural Product Likeness Score | 1.48 | researchgate.net |

Structure

3D Structure

属性

分子式 |

C13H24O5 |

|---|---|

分子量 |

260.33 g/mol |

IUPAC 名称 |

3-hydroxy-2-octylpentanedioic acid |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-8-10(13(17)18)11(14)9-12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)(H,17,18) |

InChI 键 |

ROYIOVVKJBERGN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC(C(CC(=O)O)O)C(=O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxy 2 Octylpentanedioic Acid

Elucidation of Biosynthetic Routes

The biosynthetic pathway of 3-Hydroxy-2-octylpentanedioic acid has not been definitively characterized in scientific literature. However, based on its chemical structure and known metabolic pathways for similar molecules, a plausible route can be hypothesized.

Specific precursor identification for this compound through incorporation studies is not yet documented. It is classified as a fatty acid-related compound, suggesting that its carbon skeleton is likely derived from the fatty acid synthesis pathway. The octyl group attached to the C-2 position of the pentanedioic acid backbone strongly indicates a precursor role for an eight-carbon fatty acid, such as caprylic acid (octanoic acid), or a related acyl-CoA derivative. The pentanedioic acid (glutaric acid) portion of the molecule could potentially be derived from the metabolism of amino acids like lysine (B10760008) or from other metabolic intermediates.

A proposed, though not yet experimentally verified, biosynthetic starting point would involve the condensation of an octanoyl-CoA with a five-carbon dicarboxylic acid derivative. Further research, including isotopic labeling studies, is required to identify the definitive precursors and their incorporation into the final molecule.

The formation of hydroxy-dicarboxylic acids often involves a series of enzymatic transformations. While the specific enzymes for this compound are unknown, general principles of dicarboxylic and hydroxy acid biosynthesis can be applied.

The ω-oxidation of fatty acids is a key process in the formation of dicarboxylic acids. This process is typically initiated by cytochrome P450 enzymes, which hydroxylate the terminal methyl group of a fatty acid. Subsequent oxidation of the hydroxyl group to a carboxylic acid by alcohol and aldehyde dehydrogenases results in a dicarboxylic acid.

The hydroxylation at the C-3 position of the pentanedioic acid backbone is a critical step. This could be catalyzed by a hydroxylase enzyme, which introduces a hydroxyl group at a specific carbon atom. Another possibility involves the action of Baeyer-Villiger monooxygenases, which can oxidize keto acids to form esters that can then be hydrolyzed to yield hydroxy acids and dicarboxylic acids.

A hypothetical sequence of enzymatic reactions for the biosynthesis of this compound could be:

Condensation: An initial condensation reaction between a C8 fatty acid derivative (like octanoyl-CoA) and a C5 dicarboxylic acid derivative.

Hydroxylation: A specific hydroxylase acts on the pentanedioic acid backbone to introduce the hydroxyl group at the C-3 position.

Oxidation/Reduction Steps: Additional enzymatic steps may be required to achieve the final structure.

Further investigation into the enzymatic machinery of organisms that produce this compound is necessary to identify and characterize the specific enzymes involved.

Occurrence and Distribution in Biological Systems

The presence of this compound has been identified in specific biological systems, particularly within the insect kingdom.

Metabolomic studies have confirmed the presence of this compound in the buff-tailed bumblebee, Bombus terrestris. nih.gov This finding is based on data from MetaboLights, a public repository for metabolomics experiments. nih.gov

Analysis of metabolites in Bombus terrestris has revealed the presence of this compound within the hindgut tissues of this insect. nih.gov The hindgut plays a crucial role in nutrient absorption, water balance, and houses a complex microbial community, which may be involved in the production or modification of this compound.

Table of Research Findings on the Occurrence of this compound in Bombus terrestris

| Biological Sample | Finding | Reference |

|---|---|---|

| Hindgut Tissue | Detected as a metabolite. | nih.gov |

Identification as a Metabolite in Insecta: Bombus terrestris Model Systems

Role in Neural Tissues

Direct research on the function of this compound in the neural tissues of vertebrates is currently not available in the scientific literature. However, its detection in the brain of the buff-tailed bumblebee (Bombus terrestris) provides a singular, yet significant, data point suggesting a potential role in the nervous system of at least some invertebrates. The precise function of this compound in the bumblebee brain remains to be elucidated and could be a subject for future investigation into insect neurochemistry. In humans, the proper metabolism of branched-chain fatty acids is crucial for brain development and function, and abnormal levels of related enzymes have been linked to neurological disorders. nih.gov

Comparative Metabolic Profiling in Biological Organisms

Comprehensive comparative metabolic profiling studies specifically tracking this compound across a wide range of biological organisms have not been published. However, the presence of dicarboxylic acids is a common feature in the metabolic profiles of various organisms, from bacteria to mammals, often becoming more prominent under conditions of high fatty acid influx or impaired mitochondrial fatty acid oxidation. nih.gov The degradation of branched-chain fatty acids is known to occur in the majority of organisms, primarily through the beta-oxidation cycle. nih.gov In mammals, this process takes place in both mitochondria and peroxisomes, whereas in plants, it is confined to peroxisomes. nih.gov

Metabolomic studies in humans have identified various 3-hydroxy dicarboxylic acids in urine, with their excretion increasing during fasting or in individuals with fatty acid oxidation disorders. nih.govnih.gov In bacteria, such as those from the genus Butyrivibrio found in the rumen, long-chain branched dicarboxylic acids known as diabolic acids are synthesized. escholarship.org Furthermore, certain cytochrome P450 enzymes from bacteria like Bacillus megaterium have been shown to act on branched-chain fatty acids. nih.gov Comparative studies on the fatty acid composition of insects and vertebrates have highlighted differences in the types and proportions of fatty acids, including branched-chain varieties. researchgate.net

The following table provides a general overview of where branched-chain fatty acid metabolism occurs in different organisms, which would likely include the metabolism of this compound.

| Organism Type | Metabolism of Branched-Chain Fatty Acids | Key Cellular Location(s) |

|---|---|---|

| Mammals | Occurs | Mitochondria and Peroxisomes nih.gov |

| Plants | Occurs | Peroxisomes nih.gov |

| Insects | Occurs | Fat body (analogous to vertebrate liver and adipose tissue) nih.gov |

| Bacteria | Occurs | Cytosol escholarship.org |

Enzymology of this compound Metabolism

The enzymes responsible for the synthesis and degradation of this compound are inferred from the known enzymology of dicarboxylic and branched-chain fatty acid metabolism.

Characterization of Key Enzymes Involved in its Synthesis

The biosynthesis of dicarboxylic acids typically begins with the ω-oxidation of monocarboxylic acids, a process initiated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, members of the CYP4A and CYP4F families are known to catalyze the hydroxylation of fatty acids at the ω-position. nih.gov While direct evidence for an enzyme specific to this compound is lacking, it is plausible that a cytochrome P450 enzyme capable of acting on a branched-chain fatty acid precursor initiates its synthesis. Some bacterial CYP enzymes, such as P450(BM3) from Bacillus megaterium, have demonstrated activity towards branched-chain fatty acids. nih.gov Following the initial hydroxylation, the alcohol and aldehyde dehydrogenase superfamilies are responsible for the subsequent oxidation steps to form the dicarboxylic acid.

Investigation of Enzymes in Degradation Pathways

The degradation of dicarboxylic acids, particularly branched-chain ones, is primarily carried out through the peroxisomal β-oxidation pathway. nih.govnih.govnih.gov This is because the branched structure can hinder the enzymes of the mitochondrial β-oxidation pathway. nih.gov

Key enzymes involved in the peroxisomal β-oxidation of branched-chain fatty acids include:

Branched-chain acyl-CoA oxidase (ACOX2): This enzyme catalyzes the first step of β-oxidation of branched-chain acyl-CoAs. pnas.org

D-bifunctional protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD): Also known as 17β-hydroxysteroid dehydrogenase type 10, this enzyme shows a preference for short-chain methyl-branched acyl-CoAs and is crucial for the degradation of branched-chain fatty acids. nih.gov

Sterol carrier protein X (SCPx): This protein is also involved in the β-oxidation of branched-chain fatty acids. pnas.org

The following table summarizes the probable enzymes involved in the degradation of this compound.

| Enzyme | Probable Role in Degradation | Substrate Specificity |

|---|---|---|

| Branched-chain acyl-CoA oxidase (ACOX2) | Initial oxidation of the acyl-CoA ester | Branched-chain acyl-CoAs pnas.org |

| D-bifunctional protein (DBP) | Hydration and dehydrogenation steps | Intermediates of branched-chain fatty acid oxidation |

| Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) | Dehydrogenation of the 3-hydroxyacyl-CoA intermediate | Prefers short-chain methyl-branched acyl-CoAs nih.gov |

| Sterol carrier protein X (SCPx) | Thiolytic cleavage | Branched-chain 3-ketoacyl-CoAs pnas.org |

Cofactor Requirements and Reaction Mechanisms of Related Enzymes

The enzymatic reactions involved in the metabolism of this compound are dependent on specific cofactors.

The synthesis via ω-oxidation requires:

NADPH: As a reducing equivalent for the initial hydroxylation by cytochrome P450 enzymes. nih.gov

Oxygen (O₂): As a substrate for the hydroxylation reaction. nih.gov

NAD⁺: As an oxidizing agent for the subsequent alcohol and aldehyde dehydrogenase steps. nih.gov

ATP and Mg²⁺: Required for the activation of the fatty acid to its CoA ester. nih.gov

The degradation via peroxisomal β-oxidation involves the following cofactors:

FAD: As an electron acceptor for the initial acyl-CoA oxidase step. nih.gov

NAD⁺: As an electron acceptor for the 3-hydroxyacyl-CoA dehydrogenase step. nih.gov

Coenzyme A (CoA): Required for the activation of the dicarboxylic acid and for the thiolytic cleavage step. nih.gov

The reaction mechanism for the dehydrogenase steps in both synthesis and degradation involves the transfer of a hydride ion from the substrate to the nicotinamide (B372718) ring of NAD⁺ or NADP⁺. nih.gov

Biological Significance and Roles in Non Human Systems

Proposed Metabolic Functions in Model Organisms

The metabolic role of 3-Hydroxy-2-octylpentanedioic acid is understood primarily through its position as a derivative of fatty acid oxidation. While direct studies on this specific molecule are limited, its structure suggests a clear origin from established metabolic pathways, particularly in mammalian models like Rattus.

The formation of this compound is proposed to occur at the intersection of two major fatty acid metabolism pathways: beta-oxidation and omega-oxidation. Incomplete beta-oxidation of long-chain fatty acids within the mitochondria of rat liver cells can lead to the accumulation of 3-hydroxyacyl intermediates. nih.gov Normally, these intermediates are further processed in the beta-oxidation cycle. However, under certain metabolic conditions, these 3-hydroxy fatty acids can be released and become substrates for a different pathway. nih.gov

This alternative pathway is omega (ω)-oxidation, which occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org Unlike beta-oxidation, which shortens fatty acids from the carboxyl end, omega-oxidation involves the oxidation of the terminal methyl (ω) carbon. wikipedia.org The process begins with the hydroxylation of the ω-carbon by a cytochrome P450-dependent mixed-function oxidase, followed by successive oxidations by alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. wikipedia.org

Therefore, a 3-hydroxy fatty acid, produced via incomplete beta-oxidation, can undergo omega-oxidation at its terminal carbon. This sequence of events results in the formation of a 3-hydroxydicarboxylic acid, such as this compound. nih.gov Studies in rat liver mitochondria have confirmed the production of 3-hydroxy fatty acids and their subsequent conversion to 3-hydroxydicarboxylic acids, which are then excreted as urinary metabolites. nih.gov The enzymes central to these pathways in Rattus models are well-characterized. nih.govnih.gov

Key Enzymes in the Proposed Metabolic Formation of this compound

| Enzyme/Enzyme System | Metabolic Pathway | Role in Formation | Cellular Location (Rattus models) |

|---|---|---|---|

| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Beta-Oxidation | Catalyzes the formation of 3-hydroxyacyl-CoA intermediates from fatty acids. researchgate.net | Mitochondria nih.govnih.gov |

| Cytochrome P450 ω-hydroxylase (e.g., CYP4A family) | Omega-Oxidation | Initiates ω-oxidation by hydroxylating the terminal methyl carbon of the fatty acid. wikipedia.org | Smooth Endoplasmic Reticulum wikipedia.org |

| Alcohol Dehydrogenase | Omega-Oxidation | Oxidizes the newly formed terminal hydroxyl group to an aldehyde. wikipedia.org | Smooth Endoplasmic Reticulum wikipedia.org |

| Aldehyde Dehydrogenase | Omega-Oxidation | Oxidizes the terminal aldehyde group to a carboxylic acid, forming the dicarboxylic acid structure. wikipedia.org | Smooth Endoplasmic Reticulum wikipedia.org |

A metabolic intermediate is a molecule that is a precursor or successor in a metabolic pathway. taylorandfrancis.com Given its formation from the convergence of beta- and omega-oxidation, this compound is considered a metabolic intermediate. Dicarboxylic acids formed through omega-oxidation are not typically end products. Instead, they can be further catabolized for energy. wikipedia.orgnih.gov

These dicarboxylic acids can be activated to form CoA esters at either of their carboxyl ends and subsequently enter the mitochondria to undergo beta-oxidation. wikipedia.org This process of bilateral beta-oxidation breaks the molecule down into shorter-chain dicarboxylic acids. Ultimately, this can yield products like succinic acid, which can directly enter the citric acid cycle to support cellular energy production through gluconeogenesis or ATP synthesis. wikipedia.orgnih.gov The role of omega-oxidation, and thus the production of intermediates like this compound, becomes more significant under conditions where beta-oxidation is impaired or overwhelmed, such as in states of starvation or diabetes. nih.gov

Roles in Cellular Signaling and Receptor Interactions (considering related hydroxy fatty acids)

While direct signaling roles for this compound have not been fully elucidated, the activities of structurally related medium-chain hydroxy fatty acids provide a strong basis for its potential functions, particularly in activating G protein-coupled receptors (GPCRs).

Medium-chain fatty acids and their 3-hydroxy derivatives are recognized as endogenous ligands for a family of hydroxycarboxylic acid receptors (HCARs), which are GPCRs. nih.gov Specifically, 3-hydroxyoctanoic acid, a close structural relative of the octyl portion of this compound, is a known agonist for HCA3 (also known as GPR109B) and GPR84. nih.gov These receptors are coupled to inhibitory G-proteins (Gᵢ) and are expressed in immune cells like neutrophils and macrophages, where they play roles in modulating inflammatory responses. nih.gov

Activation of HCA3 by 3-hydroxyoctanoic acid can lead to β-arrestin-2 recruitment, a key step in G protein-coupled receptor signaling and trafficking. nih.gov Interestingly, research has revealed evidence of "biased agonism," where structurally similar ligands binding to the same receptor can initiate different downstream signaling cascades. For instance, while both 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid activate HCA3, only the former induces significant β-arrestin-2 recruitment. nih.gov This suggests that subtle changes in the fatty acid chain length can dramatically alter the signaling outcome. Given its dicarboxylic nature and specific stereochemistry, this compound could potentially act as a biased agonist at HCA or other related GPCRs, triggering unique cellular responses.

Activation of Related G Protein-Coupled Receptors by Hydroxy Fatty Acids

| Receptor | Known Agonist(s) | G-Protein Coupling | Primary Cell Types | Reported Function |

|---|---|---|---|---|

| HCA3 (GPR109B) | 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid nih.gov | Gᵢ nih.gov | Neutrophils, Monocytes, Macrophages nih.gov | Modulation of immune responses, chemotaxis. nih.gov |

| GPR84 | Medium-chain fatty acids, 3-hydroxydecanoic acid nih.gov | Gᵢ nih.gov | Neutrophils, Macrophages, Monocytes nih.gov | Promotes pro-inflammatory responses and chemotaxis. nih.gov |

| HCAR2 (GPR109A) | Niacin, Butyrate nih.gov | Gᵢ/ₒ nih.gov | Adipocytes, Immune cells | Regulation of lipolysis and inflammation. nih.gov |

Structural studies of related receptors, such as HCAR2, reveal how these receptors recognize their ligands. Cryo-electron microscopy structures show that agonists bind within a deep, enclosed pocket formed by the receptor's transmembrane helices. nih.gov The binding is stabilized by specific chemical interactions. A crucial interaction for many ligands is the formation of a salt bridge between the carboxyl group of the ligand and a positively charged arginine residue within the binding pocket. nih.gov Additional stability is provided by hydrogen bonds and other non-covalent interactions. nih.gov

Although specific binding studies for this compound are not available, its structure contains key functional groups that could mediate receptor binding. It possesses two carboxyl groups and one hydroxyl group, all of which are capable of forming salt bridges and hydrogen bonds. The presence of two carboxyl groups might allow for more complex or higher-affinity interactions within a binding pocket compared to monocarboxylic fatty acids. The octyl chain would provide a hydrophobic component, also critical for fitting into the nonpolar regions of the receptor's binding site.

Ecological or Physiological Impact in Non-Human Species

Metabolomic studies have identified this compound as a naturally occurring compound in the buff-tailed bumblebee, Bombus terrestris. ebi.ac.uk Specifically, it has been detected in the bee's hindgut, hemolymph (the circulatory fluid of insects), and brain. ebi.ac.uk

The presence of this compound across multiple distinct body compartments, including the central nervous system and the circulatory system, suggests it may have a systemic physiological role rather than being a simple waste product. While its precise function in B. terrestris is unknown, the importance of other fatty acid derivatives in insects is well-documented. For example, ω-hydroxy fatty acids are known to be essential and abundant components of royal jelly, the substance that dictates the development and longevity of queen honeybees. nih.gov This highlights the diverse and critical roles that modified fatty acids play in insect physiology, from nutrition and development to potentially signaling and metabolism. The discovery of this compound in bumblebees opens an avenue for future research into its ecological or physiological significance in this and other insect species.

Role in Insect Physiology (e.g., Bombus terrestris)

The chemical compound this compound has been identified within the buff-tailed bumblebee, Bombus terrestris. ebi.ac.uk Its presence has been documented in various body tissues, suggesting it may play a role in the insect's physiological processes.

Detailed metabolomic studies have confirmed the existence of this compound in the hindgut, hemolymph (the insect equivalent of blood), and brain of Bombus terrestris. ebi.ac.uk While its exact function in these tissues has not yet been fully elucidated, its classification as a dicarboxylic acid and its relation to fatty acid pathways suggest a potential involvement in energy metabolism or cellular signaling. naturalproducts.net Dicarboxylic acids, in general, are known to be involved in various metabolic processes, including the breakdown of fatty acids.

The following table summarizes the documented presence of this compound in Bombus terrestris:

| Tissue | Presence Confirmed | Putative Pathway Involvement |

| Hindgut | Yes | Fatty Acid Metabolism |

| Hemolymph | Yes | Nutrient Transport/Metabolism |

| Brain | Yes | Neurological Function/Metabolism |

It is important to note that while the presence of this compound is confirmed, research into its specific physiological activities and impacts within Bombus terrestris is still in its early stages.

Potential as a Biomarker in Research Models

Currently, there is a lack of specific scientific literature identifying this compound as a biomarker in any research models. A biomarker is a measurable indicator of some biological state or condition. While other fatty acids and related compounds are actively studied as potential biomarkers for various diseases, research has not yet extended to this particular compound in that capacity. nih.gov

The identification of this compound in specific tissues of Bombus terrestris suggests that its levels could potentially change in response to different physiological states, such as mating, foraging, or exposure to environmental stressors. However, without targeted studies to measure and correlate its concentration with specific biological conditions, its utility as a biomarker remains speculative. Further research is required to explore whether this compound could serve as an indicator for physiological or pathological processes in insects or other biological systems.

Synthetic Methodologies for 3 Hydroxy 2 Octylpentanedioic Acid and Analogues in Research

Total Synthesis Approaches for Structural Elucidation and Mechanistic Studies

Total synthesis is a powerful tool for the unambiguous determination of a natural product's three-dimensional structure. For complex molecules like 3-hydroxy-2-octylpentanedioic acid, which contains multiple stereocenters, total synthesis can be the only way to definitively assign the absolute and relative stereochemistry. researchgate.netrsc.org These synthetic endeavors also provide valuable insights into the reactivity of the molecule and its biosynthetic pathways.

Achieving stereocontrol is a central challenge in the synthesis of this compound. Various methods have been developed to control the stereochemistry at the C2 and C3 positions. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, Evans' oxazolidinone auxiliaries can be used in aldol (B89426) reactions to create the desired stereocenters with high diastereoselectivity. nih.gov

Another powerful strategy is substrate-controlled synthesis, where the existing stereocenters in the starting material direct the stereochemistry of subsequent reactions. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others, is also a widely used technique. google.com These methods are crucial for producing enantiomerically pure compounds, which is essential for studying their specific biological activities.

A variety of stereoselective synthetic methods have been successfully applied to the synthesis of other complex hydroxy acids, providing a roadmap for the synthesis of this compound. researchgate.netelsevierpure.comnih.gov

Recent advancements include the use of novel catalytic systems and the development of cascade reactions, where multiple chemical transformations occur in a single pot, streamlining the synthetic process. These new pathways not only make the target molecules more accessible for research but also open up avenues for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies. frontiersin.org

| Key Synthetic Challenge | Methodologies | Significance |

| Stereocontrol at C2 and C3 | Chiral auxiliaries (e.g., Evans' oxazolidinones), Substrate-controlled synthesis, Asymmetric catalysis | Production of enantiomerically pure compounds for biological studies. |

| Efficiency and Practicality | Novel catalytic systems, Cascade reactions | Improved yields, reduced synthetic steps, and increased accessibility of target molecules. |

| Structural Diversity | Development of flexible synthetic routes | Creation of diverse analogue libraries for Structure-Activity Relationship (SAR) studies. |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to create efficient and stereoselective routes to complex molecules. rsc.org Enzymes, as natural catalysts, can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can be difficult to achieve with traditional chemical methods.

For the synthesis of this compound, enzymes such as lipases and esterases can be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks. Aldolases are another class of enzymes that can be used to form the carbon-carbon bond between the two main fragments of the molecule with precise stereocontrol.

Precursor-Based Synthesis and Derivatization for Research Probes

To investigate the biological roles of this compound, researchers often require modified versions of the molecule that can be used as research probes. These probes can be designed to interact with specific biological targets, to be visualized using imaging techniques, or to be attached to solid supports for affinity chromatography.

Precursor-based synthesis is a strategy that allows for the late-stage introduction of functional groups or tags into the molecule. This approach involves the synthesis of a common precursor that can then be elaborated into a variety of different probes. For example, a precursor with a reactive handle, such as an azide (B81097) or an alkyne, can be synthesized and then coupled to a fluorescent dye or a biotin (B1667282) tag using "click chemistry."

This modular approach provides a powerful platform for the rapid generation of a diverse set of research tools to explore the biological functions of this compound.

Green Chemistry Applications in 3-Hydroxy Acid Synthesis (General context)

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 3-hydroxy acids to minimize their environmental impact. rsc.org This involves the use of renewable starting materials, the development of catalytic reactions that reduce waste, and the use of environmentally benign solvents. rsc.org

In the context of 3-hydroxy acid synthesis, biocatalysis and the use of microbial fermentation to produce key intermediates from renewable feedstocks are promising green alternatives to traditional chemical methods. nih.govacs.org For example, engineered microorganisms can be used to produce 3-hydroxypropionic acid, a valuable building block, from sugars. rsc.orgnih.gov

Advanced Analytical Chemistry for 3 Hydroxy 2 Octylpentanedioic Acid Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for isolating and measuring 3-hydroxy-2-octylpentanedioic acid, particularly within intricate biological matrices. The choice of technique often depends on the sample complexity, required sensitivity, and the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Optimization

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a powerful and highly sensitive technique for the analysis of this compound. researchgate.netlongdom.org Its application has been noted in various metabolomic studies, including the analysis of milk and cecum contents. mdpi.comresearchgate.netnih.gov

Method development for dicarboxylic acids like this compound often involves optimizing several parameters to enhance detection and quantification. chromatographyonline.com One key strategy is the use of derivatization to improve sensitivity and chromatographic separation. longdom.orgchromatographyonline.com For instance, derivatizing the carboxyl groups can reverse the charge of the compound from negative to positive ionization, which significantly improves mass fragmentation and allows for precise quantification. chromatographyonline.com This approach has been shown to be robust, with derivatized dicarboxylic acids remaining stable through multiple freeze-thaw cycles and at room temperature. chromatographyonline.com

In practical applications, a typical LC-MS analysis of this compound might involve a C18 column, such as a Hypersil Gold or ACQUITY UPLC HSS T3, with a gradient elution. mdpi.comnih.govresearchgate.net The mobile phase often consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govresearchgate.net A recent study identified this compound in an extract using a high-resolution mass spectrometer, reporting the deprotonated molecule [M-H]⁻ at an m/z of 259.15520. nih.govresearchgate.net

Table 1: Exemplary LC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) nih.govresearchgate.net |

| Column Temperature | 45 °C nih.govresearchgate.net |

| Mobile Phase A | Water with 0.1% formic acid nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile nih.govresearchgate.net |

| Flow Rate | 0.35 mL/min nih.govresearchgate.net |

| Detection Mode | Negative Ion Mode nih.govresearchgate.net |

| Observed m/z | 259.15520 ([M-H]⁻) nih.govresearchgate.net |

Optimization of the extraction procedure is also critical, especially for biological samples. mdpi.com Straightforward and cost-effective sample preparation is key for high-throughput analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (General context for hydroxy acids)

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of organic acids, including hydroxy acids, in various biological samples. metbio.netnih.govmtoz-biolabs.com Due to the low volatility and high polarity of these compounds, derivatization is a mandatory step before GC analysis. colostate.eduresearchgate.net Common derivatization methods include esterification and trimethylsilylation, which convert the non-volatile acids into more volatile derivatives suitable for GC separation. nih.govcolostate.edunih.gov

The separation in GC is based on the boiling points of the analytes and their interaction with the stationary phase of the column. metbio.net A temperature-programmed oven is used to gradually increase the column temperature, allowing for the separation of compounds with different boiling points. metbio.net Following separation, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is characteristic of the specific compound and is used for identification. metbio.net

GC-MS methods have been successfully developed for the quantitative analysis of a wide range of organic acids in urine, with good sensitivity and precision. nih.gov For instance, a study on the determination of ten organic acids in urine reported limits of detection ranging from 0.03 to 0.34 mmol/mol creatinine, with satisfactory precision. nih.gov In another study, a rapid injection-port derivatization method was developed for the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols, demonstrating the versatility of GC-MS. nih.gov

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methodologies (General context for hydroxy acids)

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can be employed for the analysis of hydroxy acids. However, a significant challenge is that many of these compounds, particularly saturated ones, lack a strong chromophore, making UV detection less sensitive. nih.govchromatographyonline.com To overcome this, derivatization with a UV-absorbing agent can be used, though this adds a step to the sample preparation process.

Alternatively, direct UV detection at low wavelengths (around 200-210 nm) is possible for some dicarboxylic acids. sielc.comshodex.com The mobile phase composition is critical in this approach. For example, a mixture of a dilute acid (like phosphoric or perchloric acid) and an organic modifier (like acetonitrile) can be used for separation on a reverse-phase column. sielc.comshodex.comoup.com

For instance, a method for analyzing dicarboxylic acids on a Newcrom BH column used a mobile phase of water and perchloric acid with UV detection at 200 nm. sielc.com Another study on the analysis of organic acids in beer employed a sulfonated divinylbenzene-styrene copolymer column with a mobile phase of dilute sulfuric acid and acetonitrile, using both UV and refractive index detectors. oup.com While less sensitive than mass spectrometry, HPLC-UV provides a simpler and more accessible option for the quantification of hydroxy acids in certain research contexts. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. wordpress.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

A key application of NMR in the study of molecules like this compound, which contains multiple stereocenters, is the determination of relative stereochemistry. wordpress.com Diastereomers, which are stereoisomers that are not mirror images, will exhibit different chemical shifts in their NMR spectra. wordpress.comnanalysis.com This difference arises from the distinct spatial arrangement of atoms, leading to different electronic environments for the nuclei.

In some cases, the differences in chemical shifts between diastereomers may be small. nanalysis.com To enhance the resolution and confirm the presence of different diastereomers, techniques such as the use of chiral derivatizing agents can be employed. nanalysis.combohrium.com These agents react with the enantiomers or diastereomers in a sample to form new diastereomeric compounds with larger differences in their NMR spectra. nanalysis.com Advanced NMR techniques, such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can also be used to detect equilibrating diastereomers and provide information about through-space interactions between protons, which is valuable for stereochemical assignment. acs.org The phenomenon of self-induced diastereomeric anisochrony (SIDA), where enantiomers self-associate to form distinguishable diastereomeric aggregates, can also be observed in NMR and used for analysis. mdpi.com

Advanced Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma, urine, or tissue extracts requires robust sample preparation methods. biotage.comnih.govresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. researchgate.netyoutube.com

Several techniques are commonly employed for the extraction and purification of organic acids from biological samples:

Protein Precipitation (PP): This is often the first step when working with plasma or serum. longdom.orgresearchgate.net It involves adding an organic solvent like ice-cold acetonitrile or methanol to precipitate proteins, which can then be removed by centrifugation. longdom.orgresearchgate.net This method is simple but may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. biotage.commdpi.com By adjusting the pH of the aqueous phase, the charge state of the carboxylic acid can be manipulated to facilitate its extraction into the organic layer. longdom.org

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that uses a solid sorbent material packed in a cartridge or well plate to isolate analytes from a liquid sample. nih.govbiotage.com For dicarboxylic acids, ion-exchange or reversed-phase SPE can be used. researchgate.net This method can provide cleaner extracts and higher concentration factors compared to LLE. nih.gov

Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is coated onto an inert solid support. biotage.com An immiscible organic solvent is then passed through the support to extract the analytes. This technique avoids the formation of emulsions that can be problematic in traditional LLE. biotage.com

The choice of sample preparation technique depends on the specific biological matrix, the concentration of the analyte, and the subsequent analytical method. For sensitive LC-MS analysis, a more rigorous cleanup using SPE or a combination of techniques may be necessary to minimize matrix effects and achieve the desired limits of detection. longdom.orgchromatographyonline.combiotage.com

Derivatives, Analogues, and Mechanistic Studies of 3 Hydroxy 2 Octylpentanedioic Acid

Design and Synthesis of Chemically Modified Analogues for Biological Activity Studies

The synthesis of chemically modified analogues of 3-Hydroxy-2-octylpentanedioic acid is fundamental to probing its biological activity. Researchers have developed various synthetic strategies to introduce specific modifications to the parent molecule. These modifications are designed to explore the chemical space around the core structure and to enhance or modulate its biological effects.

One common synthetic approach involves the asymmetric aldol (B89426) condensation of a metal enolate of a protected glutaric acid half-ester with an appropriate aldehyde. This method allows for the stereocontrolled introduction of the hydroxyl group. The alkyl chain can be introduced via alkylation of a precursor dicarboxylic acid. The choice of protecting groups for the carboxylic acid and hydroxyl functionalities is critical to the success of the synthesis, ensuring that the desired modifications can be made selectively.

Key synthetic modifications often include:

Esterification of the carboxylic acids: To enhance cell permeability and create prodrugs.

Etherification or acylation of the hydroxyl group: To probe the importance of this hydrogen-bonding moiety.

Introduction of fluorine atoms: To alter the electronic properties and metabolic stability of the molecule.

These synthetic efforts provide a library of compounds that are then subjected to biological evaluation to identify analogues with improved potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are pivotal in deciphering how the chemical structure of this compound and its analogues correlates with their biological activity. These investigations systematically alter parts of the molecule and measure the resulting impact on a specific biological endpoint, such as enzyme inhibition.

Varying Alkyl Chain Length: The length of the C8 alkyl chain at the C-2 position is a critical determinant of activity. SAR studies have shown that both shorter and longer alkyl chains can significantly affect the compound's interaction with its biological target. This is often attributed to the hydrophobic interactions within the binding pocket of an enzyme. An optimal chain length typically exists for maximal activity, as illustrated in the hypothetical data below.

Interactive Data Table: Effect of Alkyl Chain Length on Inhibitory Activity

| Alkyl Chain Length | Relative Inhibitory Activity (%) |

| C4 (Butyl) | 45 |

| C6 (Hexyl) | 78 |

| C8 (Octyl) | 100 |

| C10 (Decyl) | 82 |

| C12 (Dodecyl) | 65 |

Note: The data presented in this table is illustrative and based on general trends observed for similar classes of enzyme inhibitors.

Hydroxyl Group Position and Stereochemistry: The position and stereochemistry of the hydroxyl group are also crucial for biological activity. The (3R)-hydroxyl configuration is often found to be more active than the (3S)-enantiomer, suggesting a specific stereochemical requirement for binding to the target enzyme. Moving the hydroxyl group to other positions on the pentanedioic acid backbone generally leads to a significant decrease in activity, highlighting the importance of its precise location for optimal interaction with the enzyme's active site.

Isotopic Labeling Strategies for Metabolic Flux Analysis

To understand the metabolic fate of this compound, researchers employ isotopic labeling strategies. By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) or radioactive isotopes (e.g., tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C)), the compound can be traced as it moves through biological systems.

These labeled analogues are instrumental in:

Metabolic Pathway Elucidation: Tracking the breakdown products of the compound to identify the metabolic pathways involved.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Target Engagement Assays: Quantifying the extent to which the compound interacts with its intended biological target in a cellular or in vivo context.

For instance, a ¹³C-labeled version of this compound can be administered to cells, and the distribution of the ¹³C label in downstream metabolites can be monitored by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This provides a detailed picture of its metabolic flux.

Computational Chemistry and Molecular Modeling Studies

Computational approaches are invaluable for gaining a deeper understanding of the molecular interactions of this compound at an atomic level.

Conformational analysis is used to determine the preferred three-dimensional shapes of this compound in different environments. Due to the presence of multiple rotatable bonds, the molecule can adopt a vast number of conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can identify the low-energy, and therefore most probable, conformations. Understanding the preferred conformation is essential as it is likely the one that binds to the active site of an enzyme.

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its target enzyme over time. These simulations model the movements of all atoms in the system, offering insights into:

Binding Mode: The precise orientation of the inhibitor within the enzyme's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the inhibitor.

Binding Free Energy: A quantitative measure of the strength of the interaction between the inhibitor and the enzyme.

MD simulations can reveal how the flexibility of both the inhibitor and the enzyme's active site contribute to the binding event. For example, a simulation might show the octyl chain of the inhibitor settling into a hydrophobic pocket of the enzyme, while the carboxylate and hydroxyl groups form a network of hydrogen bonds with polar residues, anchoring the molecule in place.

Future Research Directions and Translational Perspectives

Untargeted Metabolomics Approaches for Broader Biological Context

Untargeted metabolomics is a powerful, discovery-oriented approach that allows for the comprehensive analysis of all measurable metabolites in a biological sample without a predefined target list. nih.govyoutube.comrsc.org This technique is particularly valuable for placing a lesser-known compound like 3-Hydroxy-2-octylpentanedioic acid into a wider biological context. nih.gov By applying mass spectrometry-based untargeted metabolomics to various cells and tissues, researchers can generate a global snapshot of the metabolome. nih.govyoutube.com This can reveal novel metabolic pathways and biochemical transformations involving the compound. biorxiv.org

This approach can identify previously unknown or unexpected metabolites, helping to generate new hypotheses about the function of this compound. rsc.org For example, by comparing the metabolic profiles of healthy versus diseased states, untargeted metabolomics can uncover correlations between the levels of this compound and specific pathologies, potentially identifying new biomarkers for disease diagnosis and prognosis. youtube.comnih.gov Such studies can provide crucial insights into the regulation of its synthesis and its role in interconnected metabolic networks. nih.gov

Genetic Engineering and Metabolic Engineering for Enhanced Production in Microbial Systems (General context for 3-HP)

While specific pathways for the microbial synthesis of this compound are not yet established, the extensive work on producing the related platform chemical 3-hydroxypropionic acid (3-HP) provides a robust framework for future endeavors. frontiersin.orgyoutube.com Metabolic engineering has successfully transformed microorganisms like Escherichia coli and Saccharomyces cerevisiae into cellular factories for 3-HP production from renewable resources like glucose and glycerol (B35011). frontiersin.orgnih.govnih.gov

Several biosynthetic routes to 3-HP have been engineered in these hosts, including the malonyl-CoA, β-alanine, and glycerol pathways. frontiersin.orgresearchgate.net These efforts involve introducing and optimizing the expression of key enzymes and disrupting competing metabolic pathways to channel precursors toward 3-HP synthesis. nih.govpnnl.govplos.org For instance, the malonyl-CoA pathway relies on the enzyme malonyl-CoA reductase, while the β-alanine pathway uses enzymes like aspartate decarboxylase. frontiersin.orgpnnl.gov The knowledge gained from optimizing these pathways, such as enhancing the supply of precursors like malonyl-CoA and managing cofactor balances, will be invaluable for developing microbial strains capable of producing this compound. frontiersin.orgrsc.org

Table 1: Engineered Microbial Pathways for 3-Hydroxypropionic Acid (3-HP) Production

| Pathway | Key Precursor(s) | Key Enzyme(s) | Host Organism(s) | Reference(s) |

| Malonyl-CoA Pathway | Malonyl-CoA, Acetyl-CoA | Malonyl-CoA Reductase (MCR), Acetyl-CoA Carboxylase (ACC) | Escherichia coli, Saccharomyces cerevisiae | frontiersin.org, rsc.org, nih.gov |

| β-Alanine Pathway | β-Alanine, Aspartate | Aspartate Decarboxylase, β-alanine-pyruvate aminotransferase | Saccharomyces cerevisiae, Aspergillus niger | frontiersin.org, pnnl.gov |

| Glycerol Pathway | Glycerol | Glycerol Dehydratase, Aldehyde Dehydrogenase | Escherichia coli, Klebsiella pneumoniae | nih.gov, nih.gov, frontiersin.org |

| Propionyl-CoA Pathway | Propionyl-CoA | Propionate CoA-transferase (PCT), Propionyl-CoA Dehydrogenase (PACD) | Escherichia coli | plos.org |

Exploration of Novel Biological Activities in Non-Mammalian Models

To uncover the potential biological functions of this compound, non-mammalian model organisms offer efficient and ethically considerate screening platforms. nih.govdrugtargetreview.com Species such as the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and the nematode (Caenorhabditis elegans) are powerful tools in toxicology and drug discovery due to their genetic tractability, rapid development, and conserved biological pathways. nih.govacs.orgnih.gov

These models are particularly well-suited for high-throughput screening in liquid environments, allowing for the rapid assessment of a compound's effect on a whole organism. nih.govzeclinics.com For example, the transparency of zebrafish embryos enables real-time observation of organ development and potential toxicological effects. zeclinics.comacs.org By exposing these models to this compound, researchers can systematically evaluate its impact on a wide array of biological processes, including development, neurobiology, and metabolism. nih.gov Any identified bioactivity, such as the antibacterial properties found in the related compound 3-HP, can then be further investigated for its mechanism of action and potential for translation to mammalian systems. nih.gov

Development of High-Throughput Screening Assays for Related Compounds

To accelerate the discovery of new bioactive molecules based on the structure of this compound, the development of high-throughput screening (HTS) assays is essential. azolifesciences.comgmpplastic.com HTS combines robotics, automation, and data analysis to test vast libraries of chemical compounds for their activity against a specific biological target. azolifesciences.comgmpplastic.comnih.gov This process can dramatically reduce the time and cost associated with the early stages of drug discovery. gmpplastic.com

The initial steps involve identifying a biological target and designing a robust and scalable assay, which could be biochemical (e.g., measuring enzyme activity) or cell-based. gmpplastic.combellbrooklabs.com Once "hits" are identified from the primary screen, they undergo further testing to confirm their activity and determine structure-activity relationships (SAR). bellbrooklabs.comoncodesign-services.com SAR studies systematically modify the chemical structure of a hit compound to understand which features are crucial for its biological activity, guiding the design of more potent and selective molecules. wikipedia.orggardp.org This iterative process of screening and chemical modification is fundamental to optimizing lead compounds for potential therapeutic development. oncodesign-services.comgardp.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。